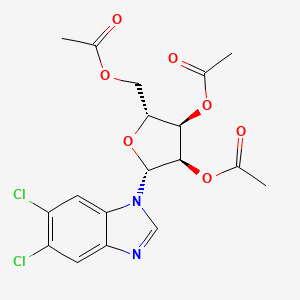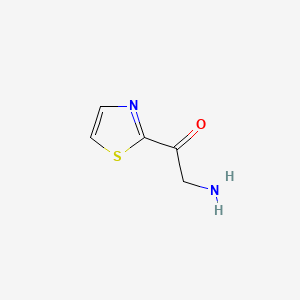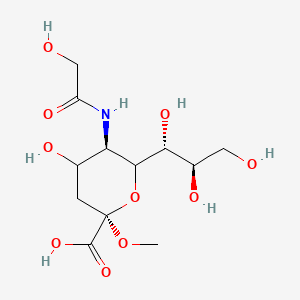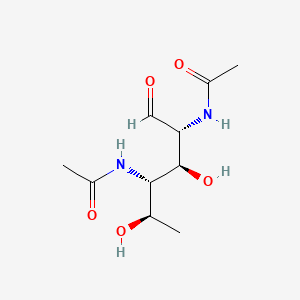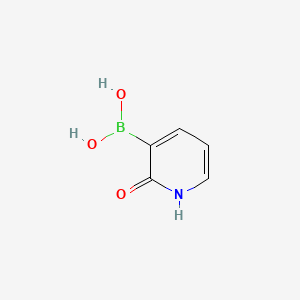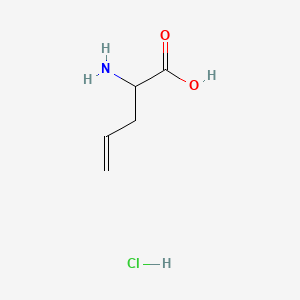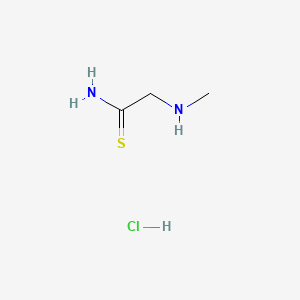
2-(Methylamino)ethanethioamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)ethanethioamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2S and a molecular weight of 140.63 g/mol . It is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of histamine H2-receptor antagonists such as nizatidine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethanethioamide hydrochloride typically involves the reaction of methylamine with ethanethioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CH}_3\text{NH}_2 + \text{CH}_3\text{CSNH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{CSNH}_2 ]
The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent the decomposition of the reactants and to maximize the yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
2-(Methylamino)ethanethioamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted ethanethioamide derivatives.
科学的研究の応用
2-(Methylamino)ethanethioamide hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly histamine H2-receptor antagonists.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of 2-(Methylamino)ethanethioamide hydrochloride involves its role as an intermediate in the synthesis of histamine H2-receptor antagonists. These antagonists work by blocking the action of histamine on the H2 receptors in the stomach, thereby reducing the production of stomach acid. The molecular targets include the H2 receptors, and the pathways involved are related to the inhibition of gastric acid secretion .
類似化合物との比較
Similar Compounds
Nizatidine: A histamine H2-receptor antagonist related to ranitidine.
Ranitidine: Another histamine H2-receptor antagonist used to reduce stomach acid production.
Uniqueness
2-(Methylamino)ethanethioamide hydrochloride is unique in its specific use as an intermediate in the synthesis of nizatidine. Its chemical structure allows for specific interactions in the synthesis process, making it a valuable compound in pharmaceutical chemistry .
特性
IUPAC Name |
2-(methylamino)ethanethioamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLZGLCFPGKIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=S)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




